molecular formula C15H9NO B14759515 Benzofuro[2,3-f]quinoline CAS No. 239-32-7

Benzofuro[2,3-f]quinoline

Cat. No.: B14759515
CAS No.: 239-32-7
M. Wt: 219.24 g/mol
InChI Key: YYLXIKOGXPENGS-UHFFFAOYSA-N
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Description

Benzofuro[2,3-f]quinoline is a heterocyclic compound that features a fused structure combining benzofuran and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[2,3-f]quinoline typically involves the annulation of anthranils with aryloxyethynes or aryl propargyl ethers. This method is efficient and provides a high yield of the desired product . Another approach involves the one-pot reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of benzofuro[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antileukemia activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in leukemia cells . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Benzofuro[2,3-f]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

239-32-7

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

[1]benzofuro[2,3-f]quinoline

InChI

InChI=1S/C15H9NO/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-9H

InChI Key

YYLXIKOGXPENGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)N=CC=C4

Origin of Product

United States

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